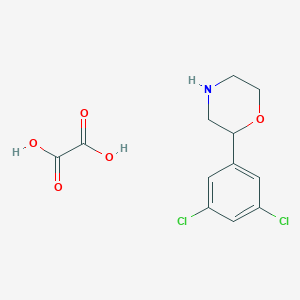

2-(3,5-Dichlorophenyl)morpholine oxalate

Description

Overview of Morpholine (B109124) Heterocycles in Contemporary Chemical Research

The morpholine ring, a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom, is a cornerstone in the field of medicinal chemistry. ontosight.ainih.govnih.gov This structural motif is considered a "privileged scaffold" due to its frequent appearance in a wide array of approved and experimental drugs. nih.gov Its prevalence can be attributed to a combination of advantageous physicochemical, biological, and metabolic properties. nih.gov

The presence of the morpholine moiety in a molecule can enhance its pharmacological profile in several ways. It can improve aqueous solubility and metabolic stability, which are crucial for a drug's bioavailability. researchgate.net Furthermore, the morpholine ring can participate in crucial hydrogen bonding interactions with biological targets, thereby increasing the potency and selectivity of the compound. researchgate.net The versatility of the morpholine scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's properties to achieve desired therapeutic effects. nih.gov

Table 1: Examples of Marketed Drugs Containing the Morpholine Moiety

| Drug Name | Therapeutic Class | Role of the Morpholine Moiety |

| Gefitinib | Anticancer | Enhances pharmacokinetic properties |

| Linezolid | Antibiotic | Integral part of the pharmacophore |

| Aprepitant | Antiemetic | Contributes to receptor binding affinity |

| Reboxetine | Antidepressant | Modulates physicochemical properties |

The Significance of Dichlorophenyl Moieties in Bioactive Compounds

The inclusion of a dichlorophenyl group in a molecule is a common strategy in drug design to modulate its biological activity. The presence and position of chlorine atoms on the phenyl ring can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to its target. researchgate.net The 3,5-dichloro substitution pattern, in particular, has been associated with a range of biological activities.

For instance, compounds bearing the 3,5-dichlorophenyl moiety have been investigated for their potential as anticancer agents. nih.gov The specific positioning of the chlorine atoms can create a unique electronic and steric profile that may enhance the molecule's interaction with specific enzymatic or receptor targets. nih.gov Furthermore, this substitution pattern has been explored in the context of understanding the metabolic pathways of certain compounds, as it can influence how the molecule is processed in the body. researchgate.net

Rationale for Dedicated Academic Investigation of 2-(3,5-Dichlorophenyl)morpholine (B7946128) Oxalate (B1200264)

The dedicated academic investigation of 2-(3,5-Dichlorophenyl)morpholine oxalate is driven by the synergistic potential of its two core components. The combination of the well-established "privileged" morpholine scaffold with the bio-potentiating 3,5-dichlorophenyl group creates a molecule with a high probability of exhibiting interesting and potentially useful biological activities.

The primary rationale for its investigation lies in its potential as a building block for the synthesis of more complex molecules with therapeutic or agrochemical applications. By starting with this pre-functionalized scaffold, researchers can more efficiently create libraries of related compounds for screening against a variety of biological targets. The oxalate salt form is often utilized to improve the handling and solubility of the parent compound during these synthetic processes.

Hypothesis and Core Research Objectives for Advanced Studies

Based on the known properties of its constituent moieties, a central hypothesis for advanced studies on this compound is that this compound and its derivatives will exhibit significant biological activity, potentially in the areas of oncology, infectious diseases, or neuroscience.

Core Research Objectives:

Synthesis and Derivatization: To develop efficient synthetic routes to this compound and to create a diverse library of derivatives by modifying the morpholine nitrogen and other positions on the scaffold.

Biological Screening: To systematically screen the parent compound and its derivatives against a wide range of biological targets, including cancer cell lines, pathogenic microbes, and key enzymes and receptors in the central nervous system.

Structure-Activity Relationship (SAR) Studies: To elucidate the relationship between the chemical structure of the synthesized compounds and their observed biological activity. This will involve identifying the key structural features responsible for potency and selectivity.

Mechanism of Action Studies: For the most promising compounds identified, to conduct in-depth studies to determine their precise mechanism of action at the molecular level.

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)morpholine;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO.C2H2O4/c11-8-3-7(4-9(12)5-8)10-6-13-1-2-14-10;3-1(4)2(5)6/h3-5,10,13H,1-2,6H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMJVEVHDSRJCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC(=CC(=C2)Cl)Cl.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Elucidation of Optimized Synthetic Routes for 2-(3,5-Dichlorophenyl)morpholine (B7946128) Oxalate (B1200264)

The synthesis of 2-aryl-morpholines can be achieved through several established organic chemistry transformations. Optimized routes typically prioritize high yields, purity, and scalability, often starting from readily available precursors such as substituted amino alcohols or styrene (B11656) oxides.

A highly probable and efficient pathway to 2-(3,5-dichlorophenyl)morpholine begins with the precursor 1-(3,5-dichlorophenyl)-2-aminoethanol. nih.gov This intermediate can be N-alkylated with a 2-carbon unit, followed by an intramolecular cyclization to form the morpholine (B109124) ring. The final step involves salt formation with oxalic acid to yield the target compound.

| Step | Reactants | Reagents/Conditions | Product | Purpose |

| 1 | 1-(3,5-Dichlorophenyl)-2-aminoethanol | 2-Bromoethanol, K₂CO₃, DMF | N-(2-hydroxyethyl)-2-amino-1-(3,5-dichlorophenyl)ethanol | Introduction of the N-(2-hydroxyethyl) group required for cyclization. |

| 2 | N-(2-hydroxyethyl)-2-amino-1-(3,5-dichlorophenyl)ethanol | H₂SO₄ (conc.) or MsCl, Et₃N then base (e.g., NaH) | 2-(3,5-Dichlorophenyl)morpholine | Intramolecular cyclization via acid-catalyzed dehydration or activation of the hydroxyl group followed by Williamson ether synthesis. |

| 3 | 2-(3,5-Dichlorophenyl)morpholine | Oxalic acid, Ethanol | 2-(3,5-Dichlorophenyl)morpholine oxalate | Salt formation to improve stability, crystallinity, and handling properties. |

Mechanistic Pathways of Key Reaction Steps

The formation of the morpholine ring in the proposed route proceeds via a classical intramolecular nucleophilic substitution. Two primary mechanistic pathways can be employed for the key cyclization step (Step 2):

Acid-Catalyzed Dehydration: In the presence of a strong acid like sulfuric acid, both hydroxyl groups of the N-(2-hydroxyethyl)-aminoethanol intermediate are protonated. The terminal hydroxyl group is more likely to be eliminated as water, forming a primary carbocation, which is then rapidly attacked by the remaining intramolecular hydroxyl group. However, a more plausible mechanism involves the protonation of one hydroxyl group, which is then displaced by the other in a concerted SN2 fashion to form the heterocyclic ring.

Williamson Ether Synthesis Variant: A more controlled and common method involves activating one of the hydroxyl groups to create a better leaving group. The primary hydroxyl on the N-(2-hydroxyethyl) moiety is selectively activated, for instance by conversion to a mesylate or tosylate. Subsequent treatment with a non-nucleophilic base deprotonates the remaining secondary hydroxyl group, which then acts as an intramolecular nucleophile, displacing the leaving group (e.g., mesylate) via an SN2 reaction to close the ring. researchgate.net This approach generally offers higher yields and fewer side products compared to strong acid dehydration.

The final step, oxalate salt formation, is an acid-base reaction where the basic nitrogen of the morpholine ring is protonated by oxalic acid, leading to the crystalline oxalate salt.

Stereoselective Synthesis Approaches (if applicable)

The 2-(3,5-Dichlorophenyl)morpholine structure contains a single stereocenter at the C-2 position of the morpholine ring. Consequently, the compound can exist as a pair of enantiomers, (R)- and (S)-2-(3,5-dichlorophenyl)morpholine. Control over this stereocenter is crucial as enantiomers often exhibit different pharmacological activities.

A robust strategy for stereoselective synthesis involves the use of an enantiomerically pure starting material. nih.govacs.org For this target compound, starting with a chiral precursor such as (R)-2-amino-1-(3,5-dichlorophenyl)ethanol or its (S)-enantiomer ensures that the stereochemistry is preserved throughout the synthetic sequence. nih.gov The key cyclization step, being an intramolecular SN2 reaction, proceeds with inversion of configuration if the chiral center's hydroxyl group is activated and displaced. However, in the more common route where the N-(2-hydroxyethyl) group's terminal alcohol is the leaving group, the stereocenter at C-2 is not directly involved in the bond-breaking or bond-forming steps of cyclization and its configuration is retained. Polymer-supported synthesis has also been reported as an effective method for the stereoselective preparation of morpholine derivatives from immobilized amino acids. nih.govfigshare.com

Evaluation of Green Chemistry Principles in Synthetic Design

The synthesis of heterocyclic compounds can be evaluated against the principles of green chemistry to minimize environmental impact. numberanalytics.comnumberanalytics.comresearchgate.net Traditional synthetic routes often rely on hazardous solvents and reagents, generating significant chemical waste.

Modern approaches to morpholine synthesis can incorporate several green principles:

Safer Solvents: Replacing conventional solvents like DMF or chlorinated hydrocarbons with greener alternatives such as water, ionic liquids, or deep eutectic solvents can significantly reduce environmental harm. numberanalytics.com

Energy Efficiency: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption compared to conventional heating methods. rasayanjournal.co.inresearchgate.net This technique is particularly effective for cyclization and condensation reactions in heterocyclic synthesis. rasayanjournal.co.in

Catalysis: Employing catalytic methods, such as palladium-catalyzed carboamination or copper-promoted oxyamination, can improve atom economy and avoid the use of stoichiometric reagents that end up as waste. nih.govnih.gov Photocatalytic strategies using visible light are also emerging as a powerful and sustainable method for constructing 2-aryl morpholines. acs.orgnih.gov

Waste Prevention: Designing synthetic routes that are redox-neutral and have high atom economy minimizes the generation of byproducts. One-pot syntheses, where multiple reaction steps are performed in the same vessel, reduce waste from intermediate workups and purifications. researchgate.net

Derivatization Strategies and Analogue Synthesis for Structure-Activity Probing

To explore the structure-activity relationship (SAR) of 2-(3,5-dichlorophenyl)morpholine, analogues are rationally designed and synthesized by modifying either the phenyl ring or the morpholine heterocycle. nih.gov These modifications help to identify the key structural features responsible for biological activity. e3s-conferences.orgbohrium.com

Rational Design and Synthesis of Phenyl Moiety Analogues

The 3,5-dichlorophenyl group is a critical pharmacophore. Its electronic and steric properties can be systematically altered to probe interactions with a biological target. The rationale for designing analogues involves varying the nature, position, and number of substituents on the phenyl ring.

Synthesis of these analogues would typically follow the same synthetic route outlined in section 2.1, starting from the appropriately substituted phenyl precursor (e.g., a substituted styrene oxide or 2-amino-1-phenylethanol).

| Substitution Pattern | Rationale | Potential Substituents | Predicted SAR Impact |

| Positional Isomers | To probe the importance of the 3,5-substitution pattern. | 2,4-dichloro; 2,6-dichloro; 3,4-dichloro | May reveal specific steric or electronic requirements of the binding pocket. 2,6-substitution could significantly alter torsional angles. |

| Electronic Variation | To evaluate the effect of electron-donating (EDG) vs. electron-withdrawing (EWG) groups. | -F, -CF₃ (EWG); -CH₃, -OCH₃ (EDG) | Modifies the electronics of the aromatic ring, which can influence pi-stacking, cation-pi, or other electronic interactions. |

| Steric Bulk | To map the steric tolerance of the binding site. | -H, -CH₃, -C(CH₃)₃ | Determines the optimal size and shape of the substituent for fitting into the target's binding pocket. |

| Hydrogen Bonding | To introduce or remove potential hydrogen bond donor/acceptor sites. | -OH, -NH₂, -CN | Can introduce new, strong interactions with the target protein, potentially increasing affinity and selectivity. |

Morpholine Ring Modifications and their Synthetic Feasibility

Modifications to the morpholine ring itself provide another avenue for SAR exploration. These changes can alter the compound's basicity (pKa), conformational flexibility, and hydrogen bonding capacity. acs.org

N-Substitution: The secondary amine of the morpholine ring is a prime site for modification.

Synthetic Feasibility: N-alkylation or N-arylation is typically straightforward, achieved by reacting the parent morpholine with alkyl or aryl halides in the presence of a base. researchgate.net Reductive amination with aldehydes or ketones is another common method.

SAR Probing: Introducing small alkyl groups (e.g., methyl, ethyl) or larger, more complex moieties can probe for steric clashes or favorable hydrophobic interactions near the nitrogen atom. It also converts the hydrogen bond donor into a hydrogen bond acceptor.

C-Substitution: Introducing substituents at other positions (C-3, C-5, C-6) on the morpholine ring can introduce conformational constraints and new interaction points.

Synthetic Feasibility: Synthesizing C-substituted morpholines is more complex and often requires building the ring from scratch using substituted precursors. For example, cis-3,5-disubstituted morpholines can be synthesized via electrophile-induced ring closure of substituted aziridines or through palladium-catalyzed carboamination reactions. nih.govnih.gov

SAR Probing: Alkyl groups at C-3 or C-5 can lock the ring into specific chair conformations, which can be valuable for determining the bioactive conformation. acs.org Functional groups at these positions could also form additional interactions with a target.

| Modification Type | Rationale | Synthetic Approach | Potential Impact |

| N-Alkylation | Explore steric/hydrophobic interactions at the nitrogen locus; modify basicity. | Reaction with alkyl halides; Reductive amination. | Can improve potency or alter selectivity; affects pharmacokinetic properties like cell permeability. |

| N-Arylation | Introduce aromatic interactions (e.g., pi-stacking). | Buchwald-Hartwig or Ullmann coupling with aryl halides. | May orient the molecule differently in a binding site; can significantly alter physical properties. |

| C-3/C-5 Methylation | Introduce conformational rigidity; probe steric limits. | Start from substituted precursors (e.g., alaninol derivatives). | Can increase binding affinity by reducing the entropic penalty of binding; may improve selectivity. |

| Fused Bicyclic Systems | Severely restrict conformational freedom. | Intramolecular cyclization strategies from appropriately functionalized precursors. | Creates highly rigid analogues to map the bioactive conformation with high precision. |

Exploration of Oxalate Counterion Modifications and Salt Form Diversity

The selection of an appropriate salt form is a crucial step in pharmaceutical development, as it can significantly impact the physicochemical properties of a drug substance. Oxalic acid is a common counterion used in the formation of pharmaceutical salts, often improving properties such as solubility and stability. ontosight.aisigmaaldrich.com The interaction between the basic nitrogen of the morpholine ring and the acidic protons of oxalic acid allows for the formation of a stable crystalline salt.

The diversity of salt forms extends beyond simple salt formation to include phenomena such as polymorphism, where a compound can exist in multiple crystalline forms. google.com Different polymorphs of the same salt can exhibit distinct physical properties, including melting point, dissolution rate, and hygroscopicity. The investigation into the salt form diversity of 2-(3,5-dichlorophenyl)morpholine would involve a comprehensive screening process to identify different crystalline forms of its oxalate salt. This typically involves crystallization from various solvents under different conditions (e.g., temperature, cooling rate).

Characterization of these different salt forms would be carried out using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). For instance, different polymorphs would produce distinct PXRD patterns and exhibit different thermal behaviors in DSC and TGA analyses. google.com

Below is a hypothetical data table illustrating the types of diverse salt forms that could be explored for 2-(3,5-dichlorophenyl)morpholine with various dicarboxylic acids, including oxalic acid, to optimize its properties.

| Counterion | Stoichiometry (API:Acid) | Melting Point (°C) | Aqueous Solubility (mg/mL) | Polymorphic Forms Identified |

| Oxalic Acid | 1:1 | 185-190 | 5.2 | Form A, Form B |

| Maleic Acid | 1:1 | 160-165 | 12.5 | Form I |

| Succinic Acid | 1:1 | 145-150 | 8.9 | Form X, Form Y |

| Fumaric Acid | 2:1 | 210-215 | 2.1 | Form I |

| Tartaric Acid | 1:1 | 170-175 | 15.8 | Amorphous |

This table is illustrative and based on general principles of salt screening.

The study of oxalate salt forms for amines is a field of active research, with studies demonstrating how the choice of counterion can significantly enhance bioavailability. researchgate.net The formation of different stoichiometries, such as hemi-oxalates or mono-oxalates, can also lead to different crystalline structures and properties. google.com

Catalyst Development and Reaction Optimization for Scalable Synthesis

The scalable synthesis of 2-aryl morpholines, such as 2-(3,5-dichlorophenyl)morpholine, is an area of active research, with several catalytic methodologies being developed. acs.orgacs.orgnih.gov These methods often focus on efficiency, stereoselectivity, and the use of readily available starting materials.

One promising approach involves the use of palladium-catalyzed carboamination reactions. nih.gov This method allows for the construction of the morpholine ring in a single key step from an appropriately substituted ethanolamine (B43304) derivative and an aryl bromide. The development of this catalytic system would involve screening various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine (B1218219) ligands, and bases to optimize the reaction yield and purity.

Another innovative strategy is the use of photocatalysis to synthesize substituted 2-aryl morpholines. acs.orgacs.org This approach utilizes a visible-light-activated photocatalyst in conjunction with a Lewis acid and a Brønsted acid to achieve high yields and diastereoselectivity. acs.orgacs.org The optimization of such a reaction for scalable synthesis would involve a detailed study of reaction parameters, including catalyst loading, light intensity, reaction time, and temperature.

The table below presents a hypothetical optimization of a palladium-catalyzed synthesis of 2-(3,5-dichlorophenyl)morpholine, illustrating how systematic variation of reaction parameters can lead to improved outcomes.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | P(t-Bu)₃ (10) | NaOt-Bu | Toluene | 80 | 24 | 45 |

| 2 | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | NaOt-Bu | Toluene | 80 | 24 | 62 |

| 3 | Pd₂(dba)₃ (2.5) | XPhos (10) | K₃PO₄ | Dioxane | 100 | 18 | 78 |

| 4 | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 18 | 85 |

| 5 | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 12 | 92 |

This table is illustrative and based on general principles of reaction optimization for similar catalytic cross-coupling reactions.

For industrial-scale synthesis, factors such as catalyst cost, availability, and ease of removal from the final product are of paramount importance. Research into heterogeneous catalysts, where the catalyst is supported on a solid material, is also highly relevant for scalable synthesis as it simplifies product purification. mdpi.com Furthermore, the development of continuous flow processes for the synthesis of morpholine derivatives is an area of growing interest, offering advantages in terms of safety, efficiency, and scalability. organic-chemistry.org

Sophisticated Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction for Definitive Crystalline State Structure Determination

No published single-crystal X-ray diffraction data for 2-(3,5-Dichlorophenyl)morpholine (B7946128) oxalate (B1200264) was found. This analysis would be essential to determine its three-dimensional structure in the solid state, including bond lengths, bond angles, crystal packing, and intermolecular interactions between the protonated morpholine (B109124) cation and the oxalate anion.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

Detailed 1D and 2D NMR experimental data for 2-(3,5-Dichlorophenyl)morpholine oxalate are not available in the reviewed literature. Such data would be necessary to assign all proton (¹H) and carbon (¹³C) signals and to understand the compound's structure and conformation in solution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

While the molecular formula (C₁₀H₁₁Cl₂NO·C₂H₂O₄) is known, published HRMS data that would confirm the exact mass and elemental composition are unavailable. Furthermore, no mass spectrometry studies detailing the compound's fragmentation pathways under ionization have been reported.

Detailed Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Specific FT-IR and Raman spectra for this compound have not been published. This data would be crucial for identifying characteristic vibrational modes of the functional groups (such as N-H⁺, C-O, C-Cl) and understanding the hydrogen bonding interactions within the crystal lattice.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Purity (if applicable)

2-(3,5-Dichlorophenyl)morpholine is a chiral compound. However, no chiroptical spectroscopy data, such as circular dichroism, are available to assess the stereochemical purity of any synthesized batches.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate a molecule's ability to donate or accept electrons.

For 2-(3,5-Dichlorophenyl)morpholine (B7946128), the HOMO is expected to be localized primarily on the electron-rich morpholine (B109124) ring and the oxygen atom, suggesting these are likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed across the electron-deficient dichlorophenyl ring, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Properties for 2-(3,5-Dichlorophenyl)morpholine

| Parameter | Predicted Value (Arbitrary Units) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability |

Note: These values are illustrative and would need to be determined by actual quantum chemical calculations.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, visualizes the charge distribution of a molecule. It is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic reactions.

In an EPS map of 2-(3,5-Dichlorophenyl)morpholine, regions of negative potential (typically colored red or yellow) would be expected around the electronegative oxygen and nitrogen atoms of the morpholine ring. These areas represent electron-rich sites that are attractive to electrophiles. Regions of positive potential (colored blue) would likely be found around the hydrogen atoms of the morpholine ring and potentially on the phenyl ring due to the electron-withdrawing effect of the chlorine atoms, indicating sites for nucleophilic interaction.

Molecular Docking Studies for Elucidating Binding Modes with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand), such as 2-(3,5-Dichlorophenyl)morpholine, might interact with a biological target, typically a protein receptor.

Docking simulations could be performed to investigate the binding affinity and mode of interaction of this compound with various receptors, such as neurotransmitter transporters or enzymes. The results would be presented as a binding energy or docking score, with lower scores indicating a more favorable interaction. The analysis would also detail the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, or other non-covalent bonds.

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time. An MD simulation of 2-(3,5-Dichlorophenyl)morpholine, either in solution or bound to a biological target, would reveal its conformational flexibility and the stability of its interactions.

By simulating the movements of atoms and bonds over a period of nanoseconds or longer, MD can be used to:

Explore the different conformations the molecule can adopt.

Assess the stability of a ligand-protein complex predicted by molecular docking.

Calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

Prediction of Physicochemical Descriptors and Their Influence on Biological Activity

Various computational models can predict the physicochemical properties of a molecule that are crucial for its behavior as a potential drug (a field known as ADME - Absorption, Distribution, Metabolism, and Excretion). These descriptors include lipophilicity (logP), aqueous solubility (logS), molecular weight, and polar surface area. While explicit property prediction is excluded, the influence of these descriptors is a key area of theoretical investigation. For instance, the presence of the two chlorine atoms on the phenyl ring would be expected to significantly increase the lipophilicity of the molecule, which could influence its ability to cross biological membranes.

Solvent Effects Modeling and Solvation Energy Calculations

The behavior of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent (like water) on the molecule's structure, stability, and properties. Solvation energy calculations determine the energy change when a molecule is transferred from a vacuum to a solvent, providing insight into its solubility and how its electronic properties might be modulated in a biological, aqueous environment.

Mechanistic Investigations of Biological Activities in Preclinical Models

Elucidation of Molecular Targets and Ligand-Target Interaction Mechanisms

Detailed mechanistic studies elucidating the specific molecular targets and ligand-target interactions of 2-(3,5-Dichlorophenyl)morpholine (B7946128) oxalate (B1200264) are not extensively available in publicly accessible scientific literature. However, the structural components of the molecule, namely the dichlorophenyl group and the morpholine (B109124) ring, are present in various biologically active compounds, offering potential avenues for investigation. The 3,5-dichlorophenyl substitution is a common feature in molecules targeting a range of receptors and enzymes, often contributing to the potency and selectivity of the ligand.

A European patent application (EP 0777659 B1) describes a broad class of morpholine derivatives, including those with dichlorophenyl substitutions, as potent antagonists of tachykinins. While this patent does not provide specific data for 2-(3,5-Dichlorophenyl)morpholine oxalate, it suggests that compounds with this structural motif may interact with tachykinin receptors, such as the neurokinin 1 (NK1) receptor. Tachykinin antagonists have been investigated for a variety of therapeutic applications, including antiemetic and anxiolytic effects.

Furthermore, other compounds containing a dichlorophenyl moiety have been identified as modulators of different CNS targets. For instance, a compound with a 2,6-dichlorophenyl group has been characterized as a positive allosteric modulator of the dopamine (B1211576) D1 receptor. Although the substitution pattern is different, this finding highlights the potential for dichlorophenyl-containing compounds to interact with aminergic G-protein coupled receptors.

In Vitro Enzyme Kinetics and Inhibition Mechanisms

Specific data from in vitro enzyme kinetics and inhibition mechanism studies for this compound are not available in the current body of scientific literature. To characterize the compound's potential enzymatic interactions, a systematic screening against a panel of relevant enzymes would be necessary. Such studies would involve determining key kinetic parameters, including the Michaelis constant (K_m), maximum velocity (V_max), and the inhibition constant (K_i), to ascertain the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Receptor Binding Profiling and Allosteric Modulation Studies

A comprehensive receptor binding profile for this compound has not been publicly reported. To elucidate its molecular targets, competitive radioligand binding assays against a broad range of central nervous system (CNS) receptors would be required. This would help identify primary and secondary binding sites and determine the compound's affinity (K_i or K_d values) for various receptors, such as those for neurotransmitters like serotonin, dopamine, and norepinephrine.

Given the structural similarities to known allosteric modulators, it would also be pertinent to investigate the potential of this compound to act as an allosteric modulator. Such studies would involve functional assays in the presence of an orthosteric ligand to detect any positive, negative, or neutral allosteric modulation of receptor activity.

Deconvolution of Signaling Pathway Modulation

Without confirmed molecular targets, the specific signaling pathways modulated by this compound remain uncharacterized. Once primary targets are identified, downstream signaling pathway analysis would be the next step. This could involve investigating the compound's effect on second messenger systems (e.g., cAMP, inositol (B14025) phosphates) and the activation or inhibition of key signaling proteins, such as protein kinases and transcription factors.

Cellular Pharmacodynamics and Mechanistic Cellular Assays (Preclinical Focus)

Information regarding the cellular pharmacodynamics and results from mechanistic cellular assays for this compound are not available in the published literature. Preclinical cellular studies are essential to understand how the compound affects cellular function and to corroborate findings from in vitro binding and enzyme assays.

Investigations of Intracellular Localization and Distribution Pathways

There are no published studies on the intracellular localization and distribution of this compound. Techniques such as fluorescence microscopy with a labeled version of the compound or subcellular fractionation followed by analytical quantification could be employed to determine its distribution within different cellular compartments.

Cellular Pathway Analysis (e.g., Western Blot, qPCR for mechanistic markers)

Specific data from cellular pathway analyses, such as Western Blot or qPCR, for this compound are not available. Following the identification of a molecular target and a signaling pathway, these techniques would be crucial for confirming the compound's mechanism of action at the cellular level. For example, Western blotting could be used to measure changes in the phosphorylation state of key signaling proteins, while qPCR could quantify changes in the expression of target genes.

In Vitro and Ex Vivo Mechanistic Studies in Disease-Relevant Models

No published studies were identified that have investigated the in vitro or ex vivo mechanistic actions of this compound in models relevant to specific diseases.

Impact on Specific Physiological Systems (e.g., neurotransmission, inflammation, cell growth regulation, DNA repair)

There is no available data from in vitro studies detailing the impact of this compound on key physiological systems. Scientific literature lacks information regarding its effects on:

Neurotransmission: No studies on receptor binding, neurotransmitter uptake or release, or ion channel activity have been reported.

Inflammation: There is no data on its effects on inflammatory pathways, cytokine production, or enzyme activity in relevant cell-based assays.

Cell Growth Regulation: Its impact on cell proliferation, apoptosis, or cell cycle progression in cancer or other cell lines has not been documented.

DNA Repair: No studies have been published investigating its potential to interact with or modulate DNA repair mechanisms.

Data on Physiological Systems

| Physiological System | Finding for this compound |

|---|---|

| Neurotransmission | No data available |

| Inflammation | No data available |

| Cell Growth Regulation | No data available |

| DNA Repair | No data available |

Mechanistic Studies in Organotypic Cultures or Tissue Explants

A thorough search of scientific literature yielded no studies that have utilized organotypic cultures or tissue explants to investigate the mechanism of action of this compound. Such models, which preserve the three-dimensional structure and cellular heterogeneity of tissues, have not been employed to characterize the biological effects of this specific compound.

Comprehensive Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Dichlorophenyl Moiety and Its Mechanistic Impact on Biological Activity

The 3,5-dichlorophenyl group is a critical component of the molecule, significantly influencing its interaction with biological targets. The position and nature of substituents on the phenyl ring are key determinants of activity.

Research Findings:

Position of Halogen Substituents: The placement of chlorine atoms at the 3 and 5 positions is often crucial for potency. Studies on similar scaffolds, such as pyrido[2,3-d]pyrimidin-7-ones, have shown that the 2,6-dichlorophenyl substitution pattern is vital for high inhibitory activity against certain kinases like Abl. researchgate.netnih.gov Moving or removing these chlorine atoms typically leads to a significant decrease in biological activity. This suggests that the specific steric and electronic profile created by the 3,5-dichloro substitution is essential for optimal binding to the target, likely through specific hydrophobic and halogen-bond interactions within the active site.

Nature of Substituents: Replacing chlorine with other halogens (e.g., fluorine, bromine) or with bioisosteric groups can modulate activity. For instance, in other series of compounds, replacing chlorine with fluorine might alter the compound's metabolic stability and cell permeability, while bromine could enhance binding affinity due to its different size and polarizability.

Addition of Other Functional Groups: Introducing other groups onto the phenyl ring, such as methyl, methoxy (B1213986), or trifluoromethyl groups, can have varied effects. In many bioactive molecules, electron-donating groups like methoxy can enhance activity, whereas electron-withdrawing groups like trifluoromethyl can improve metabolic stability and cell membrane permeability. jchemrev.com SAR studies on morphine analogues have demonstrated that modifications on the phenyl ring, such as replacing a hydroxyl group with a halogen or methyl group, can increase both analgesic activity and toxicity. youtube.com

The mechanistic impact of these modifications relates to how they alter the molecule's electronic distribution, lipophilicity, and steric conformation. These changes directly affect the compound's ability to fit into a specific binding pocket and form key interactions (e.g., hydrogen bonds, van der Waals forces, halogen bonds) with amino acid residues of the target protein. nih.gov

Table 1: Impact of Dichlorophenyl Moiety Modifications on Biological Activity (Hypothetical Data Based on General SAR Principles)

| Modification on Phenyl Ring | Hypothesized Mechanistic Impact | Predicted Effect on Activity |

|---|---|---|

| Shift Cl from 3,5- to 2,6-positions | Alters steric hindrance and rotational freedom, potentially improving fit in a different binding pocket. | Potentially increased or decreased, highly target-dependent. |

| Replace 3,5-Cl with 3,5-F | Reduces steric bulk, increases electronegativity, may form stronger halogen bonds. Can improve metabolic stability. | Likely altered; may increase or decrease potency. |

| Replace 3,5-Cl with 3,5-CH3 | Increases lipophilicity and steric bulk. May enhance hydrophobic interactions. | Activity may decrease due to loss of specific halogen interactions. |

| Add a 4-OH group | Introduces a hydrogen bond donor/acceptor, increasing polarity. | May decrease activity if the binding pocket is hydrophobic. |

Systematic Modification of the Morpholine (B109124) Ring System and Its Mechanistic Impact on Biological Activity and Biotransformation

The morpholine ring is a "privileged structure" in medicinal chemistry, valued for its favorable physicochemical and metabolic properties. nih.govnih.gov It influences the compound's solubility, polarity, and pharmacokinetic profile.

Research Findings:

Substitution on the Morpholine Nitrogen: The nitrogen atom of the morpholine ring is a key site for modification. Adding small alkyl groups can increase lipophilicity, potentially improving membrane permeability. However, larger, bulkier groups may hinder binding to the target. In morphine analogues, substituting the N-methyl group with larger groups like N-allyl can convert an agonist into an antagonist. youtube.com

Substitution on the Morpholine Carbon Atoms: Introducing substituents on the carbon atoms of the morpholine ring can create chiral centers and enforce specific conformations. This can lead to enhanced selectivity for a particular target. For example, cis-3,5-disubstituted morpholines can be synthesized to create specific stereoisomers with potentially improved activity. e3s-conferences.org The introduction of alkyl groups at the C-3 position has been shown to increase anticancer activity in some series. researchgate.net

Bioisosteric Replacement: Replacing the morpholine ring with other heterocyclic systems like thiomorpholine (B91149) or piperazine (B1678402) is a common strategy. researchgate.net A thiomorpholine ring, for instance, can alter the compound's electronic properties and metabolic stability. In some cases, a morpholine analog exhibits better potency than a thiomorpholine analog. jchemrev.com

From a mechanistic standpoint, the morpholine ring's oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with the biological target. researchgate.net The ring's chair conformation helps to orient the dichlorophenyl group correctly for optimal binding.

Biotransformation: The morpholine ring is susceptible to oxidative metabolism, primarily by cytochrome P450 enzymes. sci-hub.se This can lead to ring-opening or hydroxylation, resulting in faster clearance of the drug. sci-hub.se Modifications, such as adding substituents or replacing the ring, can be employed to block these metabolic pathways and improve the compound's pharmacokinetic profile. nih.govsci-hub.se

Table 2: Impact of Morpholine Ring Modifications on Activity and Biotransformation (Hypothetical Data Based on General Principles)

| Modification on Morpholine Ring | Hypothesized Mechanistic Impact | Predicted Effect on Activity/Biotransformation |

|---|---|---|

| N-methylation | Increases basicity and lipophilicity. | May alter target affinity and improve cell penetration. |

| C-2 substitution (e.g., methyl) | Introduces a chiral center, restricts conformation. | Could enhance selectivity and potency; may block metabolism. |

| Replacement with Thiomorpholine | Alters electronic properties and hydrogen bonding capacity. | Variable effect on activity; may alter metabolic profile. |

| Replacement with Piperazine | Introduces a second basic nitrogen, increasing polarity. | May improve aqueous solubility but could decrease cell permeability. |

Role of the Oxalate (B1200264) Counterion in Modulating Compound Behavior and Target Engagement (Mechanistic Perspective)

The choice of a salt form is a critical step in drug development, as approximately 50% of all drugs are marketed as salts. thermofisher.com The oxalate counterion in 2-(3,5-Dichlorophenyl)morpholine (B7946128) oxalate is not merely an inert component; it mechanistically influences the compound's physicochemical properties, which in turn affects its biological behavior. nih.govresearchgate.net

Mechanistic Impact:

Solubility and Dissolution Rate: Salt formation is a primary strategy to enhance the aqueous solubility and dissolution rate of a poorly soluble active pharmaceutical ingredient (API). nih.govresearchgate.net Oxalic acid is a dicarboxylic acid that can form a salt with the basic nitrogen of the morpholine ring. This salt formation disrupts the crystal lattice of the free base, generally leading to improved solubility. mdpi.com An enhanced dissolution rate can lead to improved bioavailability.

Solid-State Properties and Stability: The counterion plays a significant role in determining the crystal structure, melting point, and hygroscopicity of the solid form. tandfonline.comnih.gov Oxalate salts can form stable, crystalline structures with well-defined properties. mdpi.com The nature of the hydrogen bonding between the protonated morpholine nitrogen and the oxalate anion is a major factor influencing the crystal lattice energy and, consequently, the melting point and solubility. nih.govresearchgate.net

Target Engagement: While the counterion dissociates in solution before the drug molecule reaches its target, its influence on solubility can affect the concentration of the active compound available for binding. In some specific cases, such as in physiological media rich in certain ions, the choice of counterion can influence local solubility and prevent precipitation at the site of absorption. nih.gov For instance, non-hydrochloride salts may show higher solubility in the chloride-rich environment of the stomach, avoiding the "common-ion effect" that can reduce the dissolution of hydrochloride salts. nih.gov Oxalate itself can have biological effects, such as forming complexes with minerals or affecting cellular functions at high concentrations, though this is generally not the primary mechanism of the drug's action. nih.gov

Table 3: Influence of Oxalate Counterion on Compound Properties

| Property | Mechanistic Role of Oxalate Counterion | Consequence for Compound Behavior |

|---|---|---|

| Aqueous Solubility | Forms an ionic salt with the basic morpholine nitrogen, disrupting the crystal lattice of the free base. | Generally increases solubility and dissolution rate compared to the free base. |

| Crystallinity/Stability | Participates in strong hydrogen bonding networks, leading to a stable crystalline form. | Provides a stable, solid dosage form with consistent physical properties. |

| Bioavailability | By improving solubility and dissolution, it increases the concentration of the drug available for absorption. | Potentially enhances oral bioavailability. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

QSAR and QSPR are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). conicet.gov.aropenmedicinalchemistryjournal.com These models allow for the prediction of the activity and properties of new, unsynthesized compounds, thereby guiding drug design and optimization. frontiersin.orgmdpi.com

Modeling Approach:

Data Set Collection: A series of 2-(Dichlorophenyl)morpholine analogues with experimentally determined biological activities (e.g., IC50 values) and properties (e.g., solubility, logP) is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These can include 2D descriptors (e.g., molecular weight, number of rotatable bonds) and 3D descriptors (e.g., molecular shape, electrostatic potential). nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), are used to build a model that correlates the descriptors with the observed activity or property. frontiersin.orgbrieflands.com

Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and by predicting the activity of a test set of compounds not used in model development. researchgate.net

For 2-(3,5-Dichlorophenyl)morpholine analogues, a QSAR model might reveal that lipophilicity (described by logP) and specific electronic parameters related to the phenyl ring are the most critical factors for activity. nih.gov A QSPR model could be developed to predict aqueous solubility based on descriptors related to polarity and hydrogen bonding capacity. These predictive models save significant time and resources by prioritizing the synthesis of compounds with the highest predicted potency and most favorable properties. conicet.gov.ar

Design and Synthesis of Advanced Analogues for Enhanced Specificity and Mechanistic Probing

The insights gained from SAR and QSAR studies guide the rational design and synthesis of advanced analogues with improved profiles. The goal is to enhance specificity for the intended target, reduce off-target effects, and create tool compounds for probing biological mechanisms. nih.govmdpi.com

Design Strategies:

Scaffold Hopping: Replacing the phenylmorpholine core with a structurally different scaffold that maintains the key pharmacophoric features. This can lead to novel intellectual property and improved properties.

Conformational Restriction: Introducing rigid elements into the structure, such as fusing a ring to the morpholine system, can lock the molecule into its bioactive conformation. e3s-conferences.org This often increases potency and selectivity.

Bioisosteric Replacement: As discussed previously, replacing key functional groups (e.g., the dichloro substituents, the morpholine oxygen) with bioisosteres can fine-tune the compound's properties.

Multi-target Ligand Design: Intentionally designing compounds that interact with multiple targets can be an effective strategy for complex diseases. mdpi.com

Synthesis: The synthesis of these advanced analogues often involves multi-step synthetic routes. enamine.netnih.gov For example, creating cis-3,5-disubstituted morpholines might start from an enantiomerically pure amino alcohol, followed by a series of reactions including a palladium-catalyzed carboamination to form the heterocyclic ring. e3s-conferences.org The synthesis of benzothiophene (B83047) morpholine analogues has been explored to generate ligands with high selectivity for specific dopamine (B1211576) receptors. nih.gov These advanced synthetic efforts are crucial for creating novel chemical entities that can overcome the limitations of the original lead compound and serve as precise tools for biological research.

Advanced Analytical Methodologies for Detection and Quantification

Development of Hyphenated Techniques for Trace Analysis in Biological Matrices

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of trace levels of compounds and their metabolites in complex biological samples. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are premier examples of such powerful combinations. diva-portal.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a cornerstone for drug metabolism studies due to its high sensitivity and specificity in analyzing polar and non-volatile compounds. diva-portal.org The liquid chromatography stage separates the parent compound from its metabolites and endogenous matrix components. The sample is then introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which generates ions from the molecules. diva-portal.org

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. A specific precursor ion (e.g., the molecular ion of a potential metabolite) is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), is highly selective and allows for confident identification and quantification even at very low concentrations. universiteitleiden.nl

For 2-(3,5-Dichlorophenyl)morpholine (B7946128), metabolic transformations would likely involve oxidation (hydroxylation) of the aromatic ring or the morpholine (B109124) ring, N-dealkylation, or opening of the morpholine ring. LC-MS/MS is ideally suited to detect these metabolic products by identifying their unique mass-to-charge ratios and fragmentation patterns. researchgate.net

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. nih.gov For compounds that are not inherently volatile, such as morpholine derivatives and their metabolites, a chemical derivatization step is often required to increase their volatility and thermal stability. researchgate.net This might involve acylation or silylation. nih.gov

Once derivatized, the analytes are separated based on their boiling points and interaction with the GC column. The separated compounds then enter the mass spectrometer, where they are typically ionized by electron impact (EI). The resulting fragmentation patterns are often highly reproducible and can be used for structural elucidation and confirmation. nih.gov GC-MS/MS offers excellent selectivity, minimizing interference from the biological matrix. nih.govmdpi.com A GC-MS method developed for morpholine, for instance, involved derivatization to N-nitrosomorpholine, which was then extracted and analyzed, achieving a limit of detection in the low µg·L⁻¹ range. nih.govresearchgate.net

Table 1: Potential Metabolites of 2-(3,5-Dichlorophenyl)morpholine and Analytical Considerations

| Potential Metabolic Reaction | Expected Metabolite Structure | Mass Shift (from parent free base) | Preferred Analytical Technique | Key Considerations |

|---|---|---|---|---|

| Aromatic Hydroxylation | Hydroxy-dichlorophenyl-morpholine | +16 Da | LC-MS/MS | Direct analysis of polar metabolite; multiple isomers possible. |

| Morpholine Ring Hydroxylation | Dichlorophenyl-hydroxy-morpholine | +16 Da | LC-MS/MS | Increases polarity, suitable for reversed-phase LC. |

| Morpholine Ring Opening | N-(2-(2-hydroxyethoxy)ethyl)-3,5-dichloroaniline | +18 Da (Hydrolysis) | LC-MS/MS | Significant change in structure and polarity. |

| N-Oxidation | 2-(3,5-Dichlorophenyl)morpholine N-oxide | +16 Da | LC-MS/MS | Analysis of a highly polar metabolite. |

High-Performance Chromatographic Methods for Purity Assessment and Process Monitoring

Chromatographic techniques are central to assessing the purity of chemical compounds and for monitoring the progress of chemical reactions during synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for determining the purity of pharmaceutical and research compounds. A typical HPLC method for a compound like 2-(3,5-Dichlorophenyl)morpholine oxalate (B1200264) would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using an ultraviolet (UV) detector set to a wavelength where the dichlorophenyl chromophore absorbs strongly.

The purity is assessed by integrating the area of the main compound peak and comparing it to the total area of all peaks in the chromatogram. This method can detect and quantify impurities resulting from the synthesis, such as starting materials, by-products, or degradation products.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, often described as a form of normal-phase chromatography. mdpi.com It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase, often with a small amount of a polar co-solvent like methanol. mdpi.com SFC offers several advantages, including faster analysis times, reduced organic solvent consumption, and unique selectivity compared to HPLC. mdpi.com For polar basic compounds, specialized stationary phases, such as those with 2-ethylpyridine (B127773) functional groups, can be used to achieve good peak shapes without the need for mobile phase additives that can interfere with mass spectrometry detection. nacalai.com This makes SFC particularly well-suited for high-throughput purification and analysis in research settings.

Table 2: Comparison of Typical HPLC and SFC Method Parameters

| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |

|---|---|---|

| Primary Mobile Phase | Aqueous Buffer (e.g., Ammonium Acetate, Formic Acid) | Supercritical Carbon Dioxide (CO₂) |

| Organic Modifier | Acetonitrile, Methanol | Methanol, Ethanol, Isopropanol |

| Stationary Phase Type | Reversed-Phase (C18, C8) | Variety of phases (e.g., Diol, 2-Ethylpyridine, Chiral) |

| Typical Flow Rate | 0.5 - 2.0 mL/min | 2.0 - 5.0 mL/min |

| Analysis Time | Longer (5-30 min) | Shorter (1-10 min) |

| Environmental Impact | Higher organic solvent consumption | Lower organic solvent consumption ("Green" technique) |

Capillary Electrophoresis and Microfluidic Platforms for High-Throughput Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov This mobility depends on the charge of the molecule and its size. nih.gov CE is characterized by its extremely high separation efficiency, short analysis times, and minimal consumption of sample and reagents. researchgate.net

In its most common form, capillary zone electrophoresis (CZE), the separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte. For a basic compound like 2-(3,5-Dichlorophenyl)morpholine, an acidic buffer would be used to ensure the molecule is protonated and carries a positive charge, allowing it to migrate in the electric field. nih.gov CE is particularly powerful for separating closely related impurities and for chiral separations. Its automation and speed make it suitable for high-throughput screening applications.

Microfluidic platforms, or "lab-on-a-chip" systems, integrate these separation principles onto a small chip, further reducing analysis time and sample volume, and enabling parallel processing, which is highly advantageous in research and discovery environments.

Development of Robust Quality Control Methods for Research-Grade Material

Establishing a robust quality control (QC) framework is critical to ensure the identity, purity, and consistency of research-grade 2-(3,5-Dichlorophenyl)morpholine oxalate. Such a framework integrates multiple analytical techniques to provide a comprehensive characterization of the material.

A typical QC protocol would include:

Identity Confirmation: Mass spectrometry to confirm the molecular weight of the parent compound and structural confirmation via Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity and Impurity Profiling: A validated HPLC method to determine the purity of the compound (often expressed as area percent) and to quantify any specified or unspecified impurities. nih.gov

Assay: A quantitative method, such as HPLC with a reference standard or quantitative NMR (qNMR), to determine the exact amount of the active compound in the material.

Residual Solvent Analysis: Gas chromatography with a headspace sampler (HS-GC) to detect and quantify any organic solvents remaining from the synthesis and purification process.

Water Content: Karl Fischer titration is the standard method for accurately determining the water content in a solid sample.

By combining these methods, a comprehensive Certificate of Analysis (CoA) can be generated, providing researchers with the necessary assurance of the quality and integrity of the material. scbt.com

Table 3: Example Quality Control Specification for Research-Grade Material

| Test | Methodology | Acceptance Criteria |

|---|---|---|

| Appearance | Visual Inspection | White to off-white solid |

| Identity | Mass Spectrometry (MS) | Conforms to the expected molecular weight |

| Purity | HPLC (UV Detection) | ≥98.0% (Area %) |

| Individual Impurity | HPLC (UV Detection) | ≤0.5% |

| Total Impurities | HPLC (UV Detection) | ≤2.0% |

| Water Content | Karl Fischer Titration | ≤0.5% w/w |

| Residual Solvents | Headspace GC | Complies with established limits (e.g., ICH Q3C) |

Future Research Horizons for this compound: A Translational Perspective

The morpholine nucleus is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds and approved pharmaceuticals. researchgate.nete3s-conferences.org Its unique physicochemical properties, including a flexible chair-like conformation and a favorable hydrophilic-lipophilic balance, make it a valuable scaffold in drug design. researchgate.netnih.gov The compound this compound, which incorporates a halogenated phenyl ring, represents a specific chemotype with potential for diverse biological applications. While detailed studies on this exact oxalate salt are limited, the broader family of C-substituted and halogenated morpholines provides a strong foundation for outlining future research directions and translational opportunities. e3s-conferences.orgresearchgate.net This article explores the prospective avenues for advancing this compound from a chemical entity to a tool for biological interrogation and potentially a therapeutic lead.

Q & A

Q. What are the key steps in synthesizing 2-(3,5-dichlorophenyl)morpholine oxalate, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of 3,5-dichlorophenyl groups with morpholine derivatives, followed by oxalate salt formation. For intermediates, use thin-layer chromatography (TLC) to monitor reaction progress and confirm purity via melting point analysis. Nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) and mass spectrometry (MS) are critical for structural validation. For example, H NMR can resolve morpholine ring protons (δ 3.5–4.0 ppm) and aromatic protons from dichlorophenyl groups (δ 7.0–7.5 ppm) .

Q. Which analytical techniques are most reliable for confirming the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) is optimal for quantifying purity. Pair this with differential scanning calorimetry (DSC) to assess thermal stability and detect polymorphic forms. For trace impurities (<1%), gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended .

Q. How should researchers handle and store this compound to avoid degradation?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon). Conduct stability studies under accelerated conditions (40°C/75% relative humidity) to determine shelf life. Avoid aqueous environments, as oxalate salts may hydrolyze in acidic/basic conditions .

Advanced Research Questions

Q. How can experimental design optimize the yield of this compound?

- Methodological Answer : Use factorial design to test variables: reaction temperature (e.g., 60–100°C), solvent polarity (e.g., DMF vs. THF), and stoichiometry of dichlorophenyl precursors. Response surface methodology (RSM) can identify optimal conditions. For example, higher yields are often achieved in polar aprotic solvents with catalytic bases like triethylamine .

Q. How should conflicting bioactivity data across studies be resolved?

- Methodological Answer : Compare assay conditions (e.g., cell lines, incubation times) and compound purity (≥90% vs. lower grades). Reproduce experiments using standardized protocols (e.g., ISO 10993 for cytotoxicity). Cross-validate with orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to rule out false positives .

Q. What are the analytical challenges in detecting degradation products of this compound?

- Methodological Answer : Degradation products (e.g., free morpholine or dichlorophenol) may lack chromophores, requiring derivatization for UV detection. Use LC-MS with electrospray ionization (ESI) in positive/negative ion modes. For surface adsorption studies, apply microspectroscopic techniques (e.g., ToF-SIMS) to analyze interactions with labware .

Q. How can environmental persistence and toxicity of this compound be assessed?

- Methodological Answer : Conduct OECD 301 biodegradation tests under aerobic conditions. Use quantitative structure-activity relationship (QSAR) models to predict ecotoxicity (e.g., LC50 for aquatic organisms). Pair with high-resolution mass spectrometry (HRMS) to identify transformation products in simulated wastewater .

Q. What interdisciplinary approaches enhance understanding of its mechanism of action?

- Methodological Answer : Combine molecular docking (e.g., using AutoDock Vina) to predict binding affinity with cellular assays (e.g., fluorescence-based calcium imaging). Surface plasmon resonance (SPR) can quantify real-time interactions with target proteins. Cross-reference with metabolomics to map downstream pathways .

Q. How does pH affect the stability of this compound in biological assays?

- Methodological Answer : Perform kinetic studies in buffers (pH 4–9) at 37°C. Monitor degradation via HPLC every 24 hours. Use Arrhenius plots to extrapolate stability at lower temperatures. Oxalate salts are prone to dissociation in acidic media, requiring pH-adjusted formulations for in vivo studies .

Q. What computational methods predict its physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.